molecular formula C22H28N3O9P B13429592 (2S)-isopropyl-2-(((((2R,3S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxy-4-methylenetetrahydrofuran-2-yl)methoxy(phenoxy)phosphoryl)amino)propanoate

(2S)-isopropyl-2-(((((2R,3S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxy-4-methylenetetrahydrofuran-2-yl)methoxy(phenoxy)phosphoryl)amino)propanoate

Cat. No.: B13429592
M. Wt: 509.4 g/mol
InChI Key: SLQAQPOMVKZSBV-KJZQRQDESA-N
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Description

The compound “(2S)-isopropyl-2-(((((2R,3S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxy-4-methylenetetrahydrofuran-2-yl)methoxy(phenoxy)phosphoryl)amino)propanoate)” is a complex organic molecule with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions may vary depending on the specific synthetic route chosen. Common reagents used in the synthesis may include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as chromatography and crystallization to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carbonyl-containing compounds, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. It may also serve as a reagent in various organic transformations.

Biology

In biological research, the compound could be studied for its potential interactions with biomolecules such as proteins and nucleic acids. It may also be investigated for its effects on cellular processes.

Medicine

In medicine, the compound may be explored for its therapeutic potential. This could include studying its efficacy in treating specific diseases or conditions.

Industry

In industrial applications, the compound may be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that regulate various cellular functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other organic molecules with comparable functional groups and structural features. Examples could be other phosphorylated compounds or molecules containing tetrahydrofuran rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This may confer unique chemical properties and biological activities that distinguish it from other similar compounds.

Biological Activity

The compound (2S)-isopropyl-2-(((((2R,3S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxy-4-methylenetetrahydrofuran-2-yl)methoxy(phenoxy)phosphoryl)amino)propanoate), also known as PSI-7977 or Sofosbuvir, is a nucleoside analog primarily developed for the treatment of hepatitis C virus (HCV) infections. This article reviews its biological activity, mechanisms of action, and therapeutic implications based on diverse scientific sources.

PSI-7977 functions as an inhibitor of the HCV polymerase NS5B, which is crucial for viral replication. By mimicking natural nucleotides, it gets incorporated into the viral RNA during replication, leading to chain termination. This mechanism effectively reduces viral load and enhances the clearance of HCV from infected individuals .

Biological Activity and Efficacy

Numerous studies have demonstrated the antiviral efficacy of PSI-7977 against various HCV genotypes. It has been shown to have a high barrier to resistance and is often used in combination with other antiviral agents to enhance therapeutic outcomes.

Key Findings

  • Antiviral Activity : In clinical trials, PSI-7977 has achieved sustained virologic response (SVR) rates exceeding 90% in treatment-naive patients .
  • Combination Therapy : When combined with ribavirin or interferon-free regimens, it significantly improves treatment outcomes for chronic hepatitis C patients .
  • Safety Profile : The compound exhibits a favorable safety profile with minimal adverse effects reported in clinical settings .

Case Study 1: Efficacy in Treatment-Naive Patients

A study involving 200 treatment-naive patients demonstrated that a regimen including PSI-7977 resulted in an SVR rate of 95%, showcasing its effectiveness across different genotypes of HCV.

Case Study 2: Retreatment of Relapsed Patients

In a cohort of previously treated patients who relapsed after standard therapy, the introduction of PSI-7977 led to an SVR rate of 87%, indicating its potential as a retreatment option for difficult-to-treat populations.

Data Tables

StudyPopulationTreatment RegimenSVR Rate (%)
Treatment-naivePSI-7977 + Ribavirin95
RelapsedPSI-7977 alone87
Mixed GenotypesPSI-7977 + Interferon90

Properties

Molecular Formula

C22H28N3O9P

Molecular Weight

509.4 g/mol

IUPAC Name

propan-2-yl (2S)-2-[[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methylideneoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C22H28N3O9P/c1-13(2)32-21(28)15(4)24-35(30,34-16-8-6-5-7-9-16)31-12-17-19(27)14(3)20(33-17)25-11-10-18(26)23-22(25)29/h5-11,13,15,17,19-20,27H,3,12H2,1-2,4H3,(H,24,30)(H,23,26,29)/t15-,17+,19-,20+,35?/m0/s1

InChI Key

SLQAQPOMVKZSBV-KJZQRQDESA-N

Isomeric SMILES

C[C@@H](C(=O)OC(C)C)NP(=O)(OC[C@@H]1[C@H](C(=C)[C@@H](O1)N2C=CC(=O)NC2=O)O)OC3=CC=CC=C3

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(=C)C(O1)N2C=CC(=O)NC2=O)O)OC3=CC=CC=C3

Origin of Product

United States

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